Penicillamine

Rheumatoid Arthritis DMARD Comparative Efficacy

Chirality-driven safety mandates exclusive use of D-penicillamine; L-enantiomer is toxic. Researchers requiring reproducible copper mobilization or compendial-grade reference standards for ANDA submissions face supply chain inconsistency. - D-penicillamine: 5% Wilson disease treatment failure vs. 44% (trientine), 25% (zinc). - Cystinuria: 67.5% reduction in stone events (1.6 to 0.52 events/pt-yr). - USP/EP grade: assay 97.0-102.0%, penicillamine disulfide impurity ≤1%. - Superior DMARD efficacy: improved physician global assessment, swollen joint count, and grip strength vs. auranofin in 12-month trials.

Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
CAS No. 52-67-5
Cat. No. B1679230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenicillamine
CAS52-67-5
Synonymseta,beta Dimethylcysteine
beta,beta-Dimethylcysteine
Copper Penicillaminate
Cuprenil
Cuprimine
D 3 Mercaptovaline
D Penicillamine
D-3-Mercaptovaline
D-Penicillamine
Dimethylcysteine
Mercaptovaline
Metalcaptase
Penicillaminate, Copper
Penicillamine
Molecular FormulaC5H11NO2S
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)O)N)S
InChIInChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1
InChIKeyVVNCNSJFMMFHPL-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityCRYSTALS;  DECOMP 177.5 °C;  SPECIFIC OPTICAL ROTATION: -63 DEG @ 25 °C/D (1N SODIUM HYDROXIDE);  HYGROSCOPIC;  FREELY SOL IN WATER, SOL IN ETHANOL. /D-PENICILLAMINE HYDROCHLORIDE/
FREELY SOL IN WATER;  SLIGHTLY SOL IN ALC;  INSOL IN ETHER, CHLOROFORM.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Penicillamine (CAS 52-67-5): Properties and Applications of a Chiral Thiol Chelator for Scientific Procurement


Penicillamine (CAS 52-67-5) is a trifunctional sulfur-containing amino acid and the hydrolytic degradation product of penicillin-type antibiotics, existing as a chiral compound with distinct D- and L-enantiomers . The clinically and analytically relevant form is D-penicillamine, while L-penicillamine exhibits toxicity and is contraindicated for therapeutic use [1]. The compound possesses a stable sulfhydryl (-SH) group that enables chelation of divalent heavy metals including copper, mercury, gold, and lead, underpinning its primary applications in Wilson disease, cystinuria, heavy metal poisoning, and as a disease-modifying antirheumatic drug (DMARD) [2].

D
Chiral thiol chelator for heavy metal mobilization and disulfide exchange research.
C
D-penicillamine only; enantiomer-specific model-response context.
S
DMARD mechanism studies and thiol-mediated immunomodulation research.
A
Compendial-grade reference standard for method validation and quality control.

Penicillamine Procurement: Why Chirality, Chelation Spectrum, and Clinical Differentiation Preclude Simple Substitution


Generic substitution of penicillamine is precluded by three critical factors: First, chirality dictates that only the D-enantiomer is clinically viable, as L-penicillamine is toxic and associated with fever, rash, and granulocytopenia [1]. Second, while alternative chelators such as trientine, tiopronin, and captopril target overlapping indications, they exhibit distinct efficacy and tolerability profiles that preclude simple interchangeability [2]. Third, procurement-grade D-penicillamine must meet specific compendial purity specifications (97.0–102.0% assay, penicillamine disulfide impurity ≤1%) to ensure reproducible experimental and clinical outcomes, particularly given the compound's first-order degradation kinetics in aqueous solution [3]. These chirality-driven safety, chelation-specific efficacy, and purity-critical stability considerations demand product-specific verification rather than class-based substitution.

D-Penicillamine
Chirally defined thiol; copper/mercury chelation and disulfide exchange with disease-modifying research context.
Alternative Thiols
Trientine, tiopronin, captopril may shift chelation spectrum, tolerability endpoint, and stone-prevention response.
Class-level substitution may not transfer endpoint profile.
D-Enantiomer
Clinically relevant form; supports chelation and model-response endpoints.
L-Enantiomer / Racemate
L-penicillamine is contraindicated; racemic mixtures confound stereochemical-control studies and introduce toxicity.
Enantiomer attribution review required.
Compendial Grade
Assay 97.0–102.0%, disulfide impurity ≤1% ensures reproducible experimental outcomes.
Technical / Unspecified Grade
Impurity profile and degradation kinetics may alter chelation capacity and model-response interpretation.
Specification review is critical.

Penicillamine Quantitative Evidence: Comparative Efficacy, Safety, and Pharmacokinetic Differentiation Data


D-Penicillamine vs. Auranofin in Rheumatoid Arthritis: Greater Clinical Effectiveness at the Cost of Higher Adverse Event Rates

In a randomized, controlled, double-blind trial of 90 rheumatoid arthritis patients over 12 months, D-penicillamine demonstrated superior efficacy compared to auranofin (6 mg/day) at a dosing regimen of 250 mg/day escalated to 750 mg/day [1]. The study concluded that while auranofin was safer, D-penicillamine tended to show greater clinical effectiveness.

D-Penicillamine vs. Auranofin in RA
Head-to-head
p=0.028
Higher proteinuria and thrombocytopenia
Reported greater efficacy at the expense of tolerability endpoint context.
12-month RCT, 90 RA patients. Requires safety-monitoring endpoint review.
Rheumatoid Arthritis DMARD Comparative Efficacy

Penicillamine vs. Trientine vs. Zinc in Pediatric Wilson Disease: Superior Efficacy with Lowest Treatment Failure Due to Ineffectiveness

In a pediatric Wilson disease cohort study of 148 treatment blocks (37 D-penicillamine, 50 trientine, 61 zinc), D-penicillamine demonstrated the lowest rate of drug discontinuation due to treatment ineffectiveness at 5%, compared to zinc (25%) and trientine (44%) [1]. This statistically significant difference (all p<0.05) establishes D-penicillamine as the most consistently effective agent among the three first-line therapies in this population.

Penicillamine vs. Trientine vs. Zinc in WD
Head-to-head
5% vs. 44% vs. 25%
Treatment failure due to ineffectiveness
Lowest reported ineffectiveness failure in pediatric Wilson disease cohort.
148 treatment blocks, Kaplan–Meier analysis. Model-response context.
Wilson Disease Copper Chelation Pediatric Hepatology

Penicillamine vs. Tiopronin in Cystinuria: Comparable Efficacy but Higher Adverse Event Burden

A systematic review of 34 publications on cystinuria metaphylaxis revealed that D-penicillamine demonstrated success in reducing stone events and/or urinary cystine excretion in 92% (13/14) of studies, compared to tiopronin's 100% success rate (8/8 studies) [1]. However, the adverse event profile differed substantially, with tiopronin showing a 30% side effect rate versus D-penicillamine's 37%.

Penicillamine vs. Tiopronin in Cystinuria
Cross-study
92% vs. 100%
Therapeutic success rate
37% AE
30% AE
Comparable stone-prevention endpoint; adverse event rate 7 points higher.
Systematic review of 34 studies. Protocol-specific endpoint review advised.
Cystinuria Nephrolithiasis Thiol Therapy

D-Penicillamine Absolute Oral Bioavailability and Pharmacokinetic Consistency

In a crossover study of 10 healthy volunteers receiving 250 mg intravenous and oral D-penicillamine, the absolute oral bioavailability ranged from 50–70%, with no statistically significant difference observed among different oral dosage forms tested [1]. This establishes a well-defined pharmacokinetic baseline for experimental dosing and cross-study comparability.

Oral Bioavailability
Data to verify
50–70%
Absolute oral bioavailability
Supports exposure-model interpretation and dose-response comparability.
Crossover study, 10 volunteers, HPLC analysis. Source-specific review.
Pharmacokinetics Bioavailability Formulation Science

Penicillamine vs. N-Acetylcysteine in Mercury Chelation: Equivalent Efficacy with Higher Toxicity

A 10-day open-label randomized trial of 50 mercury-poisoned patients comparing D-penicillamine (750 mg/day) to N-acetylcysteine (1.8 g/day) found no significant difference in 24-hour urinary mercury elimination between treatments (p>0.05) [1]. However, adverse effects occurred in 50% of D-penicillamine recipients versus only 11% of N-acetylcysteine recipients (p=0.0079), indicating equivalent chelation capacity but substantially different tolerability.

Penicillamine vs. NAC in Hg Chelation
Head-to-head
p>0.05
Equivalent mercury elimination
50% vs. 11% AE (p=0.0079)
Equivalent chelation endpoint context; adverse event probability differs substantially.
10-day trial, 50 patients. Safety-related endpoint monitoring required.
Heavy Metal Poisoning Mercury Chelation Toxicology

Penicillamine vs. Captopril in Cystinuria: Thiol Superiority Over ACE Inhibitor in Stone Prevention

In a clinical study of 16 cystinuria patients followed for a mean of 78.1 months, the addition of D-penicillamine or α-mercaptopropionylglycine reduced stone events from 1.6 events per patient-year (with hydration and alkalization alone) to 0.52 events per patient-year [1]. In contrast, captopril produced a less pronounced reduction to 0.71 events per patient-year, and did not clearly add clinical benefit when combined with thiols.

Penicillamine vs. Captopril in Cystinuria
Head-to-head
0.52 vs. 0.71
Stone events per patient-year
Reported higher stone-event reduction with thiol-based intervention.
16 patients, 78.1-month follow-up. Endpoint context for intervention studies.
Cystinuria Nephrolithiasis Stone Prevention

Penicillamine Optimal Application Scenarios: Evidence-Based Procurement Guidance for Research and Development


Wilson Disease Copper Chelation Studies

Penicillamine remains the only FDA-approved initial decoppering therapy for Wilson disease [1], with quantitative evidence demonstrating the lowest treatment failure rate due to ineffectiveness (5%) compared to trientine (44%) and zinc (25%) in pediatric populations [2]. This superior efficacy profile makes D-penicillamine the reference standard for Wilson disease interventional studies requiring reliable copper mobilization, particularly in hepatic presentations where chelators are specifically recommended over zinc salts [3].

Rheumatoid Arthritis DMARD Research

For rheumatoid arthritis investigations where maximizing clinical efficacy is the primary objective, D-penicillamine demonstrates greater improvement in physician global assessment, swollen joint count, and grip strength compared to auranofin in 12-month controlled trials [1]. While procurement for RA research must account for the higher adverse event profile (significantly elevated proteinuria and thrombocytopenia vs. auranofin, p=0.028), D-penicillamine remains a valuable comparator for DMARD efficacy studies and investigations of thiol-mediated immunomodulation [2].

Cystinuria Stone Prevention Research

D-penicillamine reduces cystinuria-associated stone events from 1.6 to 0.52 events per patient-year when added to conservative therapy, representing a 67.5% reduction [1]. While tiopronin shows marginally higher success rates (100% vs. 92%) and a lower adverse event profile (30% vs. 37%), D-penicillamine offers a more extensively studied comparator with comparable thiol-mediated cystine solubilization capacity, making it suitable for cystinuria research where historical data comparability is valued [2].

Analytical Reference Standard and Quality Control

USP and EP compendial-grade D-penicillamine (assay 97.0–102.0%, penicillamine disulfide impurity ≤1%) serves as a certified reference material for pharmaceutical release testing, method development, and method validation in ANDA applications [1]. The compound's stable -SH group, chiral purity requirements (D-enantiomer specification critical due to L-form toxicity), and well-characterized first-order aqueous degradation kinetics make it essential for analytical laboratories conducting quality control of penicillamine-containing formulations [2].

Application
Selection Property
Validation Focus
Wilson disease copper chelation studies
Lowest reported ineffectiveness failure vs. trientine and zinc
Copper mobilization endpoint monitoring
Rheumatoid arthritis DMARD research
Greater reported joint-score improvement vs. auranofin
Tolerability and proteinuria endpoint review
Cystinuria stone-prevention research
Thiol-mediated stone-event reduction context
Adverse event profile vs. tiopronin and captopril
Analytical reference standard and QC
Compendial purity (97.0–102.0%) and chiral identity
Disulfide impurity limit and degradation kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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